2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1393477-05-8
VCID: VC6421049
InChI: InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3
SMILES: COC(=O)C1C2CCC(C1C(=O)OC)N2
Molecular Formula: C10H15NO4
Molecular Weight: 213.233

2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

CAS No.: 1393477-05-8

Cat. No.: VC6421049

Molecular Formula: C10H15NO4

Molecular Weight: 213.233

* For research use only. Not for human or veterinary use.

2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate - 1393477-05-8

Specification

CAS No. 1393477-05-8
Molecular Formula C10H15NO4
Molecular Weight 213.233
IUPAC Name dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Standard InChI InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3
Standard InChI Key HLVPBIOZQSLXMN-UHFFFAOYSA-N
SMILES COC(=O)C1C2CCC(C1C(=O)OC)N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is classified as a bicyclic organic compound with the following key identifiers :

PropertyValue
Molecular FormulaC10H15NO4\text{C}_{10}\text{H}_{15}\text{NO}_{4}
Molecular Weight213.23 g/mol
IUPAC NameDimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
CAS Number1393477-05-8
AppearanceOil
Storage TemperatureRoom Temperature

The compound’s InChI key (HLVPBIOZQSLXMN-UHFFFAOYSA-N) and SMILES string (COC(=O)C1C2CCC(C1C(=O)OC)N2) provide precise descriptors of its stereochemistry and functional group arrangement . The bicyclo[2.2.1]heptane core consists of a seven-membered ring system with a nitrogen atom at the bridgehead position, distinguishing it from oxygen-bridged analogs like cantharidic acid (PubChem CID 121475) .

Structural Analysis

The azabicyclic framework imposes significant steric and electronic constraints. The nitrogen atom introduces basicity and potential hydrogen-bonding capabilities, while the ester groups at positions 2 and 3 enhance solubility in organic solvents. X-ray crystallography data for related compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives, reveal puckered ring conformations and stereospecific reactivity . For instance, cantharidic acid (a structural analog with an oxygen bridge) adopts a rigid bicyclic structure that inhibits protein phosphatases, underscoring the pharmacological relevance of this scaffold .

Synthesis and Production

Challenges in Synthesis

The bridgehead nitrogen complicates synthetic efforts due to:

  • Steric hindrance, limiting access to reactive sites.

  • Racemization risks during esterification, necessitating chiral resolution techniques.

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